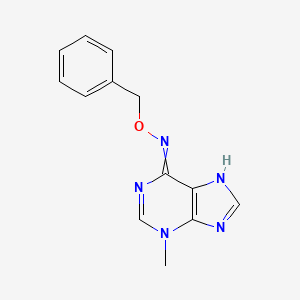![molecular formula C12H9FN4O2 B11857389 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico es un compuesto heterocíclico que contiene anillos de imidazol y piridina. La presencia de un átomo de flúor en la parte de imidazo[1,2-a]piridina agrega propiedades químicas únicas al compuesto, lo que lo hace interesante en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico normalmente implica los siguientes pasos:
Formación del núcleo de imidazo[1,2-a]piridina: Esto se puede lograr mediante la ciclización de precursores apropiados, como derivados de 2-aminopiridina, en condiciones ácidas.
Introducción del átomo de flúor: El átomo de flúor se puede introducir mediante fluoración electrófila utilizando reactivos como Selectfluor.
Uniones del anillo de imidazol: El anillo de imidazol se puede unir mediante una reacción de condensación con aldehídos o cetonas adecuados.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El átomo de flúor se puede sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en solventes apróticos polares.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos de imidazo[1,2-a]piridina.
Aplicaciones Científicas De Investigación
El ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado como un posible agente terapéutico para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. La presencia del átomo de flúor mejora su afinidad de unión y selectividad.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-(6-fluoroimidazo[1,2-a]piridin-2-il)acético
- 3-Fluoroimidazo[1,2-a]piridin-2-il-fosfonatos
Singularidad
El ácido 1-((6-fluoroimidazo[1,2-a]piridin-2-il)metil)-1H-imidazol-4-carboxílico es único debido a sus características estructurales específicas, incluida la combinación de anillos de imidazol y piridina con un átomo de flúor. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H9FN4O2 |
|---|---|
Peso molecular |
260.22 g/mol |
Nombre IUPAC |
1-[(6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-1-2-11-15-9(5-17(11)3-8)4-16-6-10(12(18)19)14-7-16/h1-3,5-7H,4H2,(H,18,19) |
Clave InChI |
UYHGJRNDBOJWOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1F)CN3C=C(N=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
![4-(3-Chloropropyl)-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11857326.png)

![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)

![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)

![2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11857352.png)

![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)


